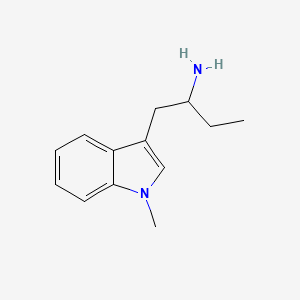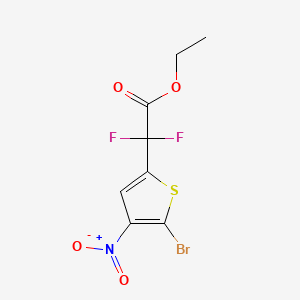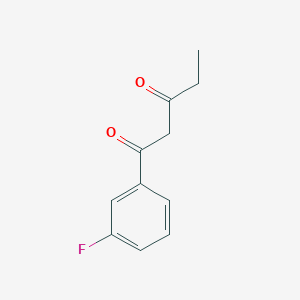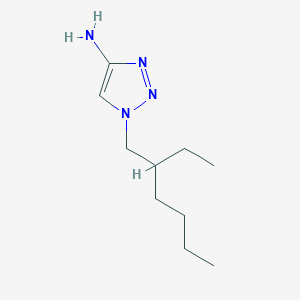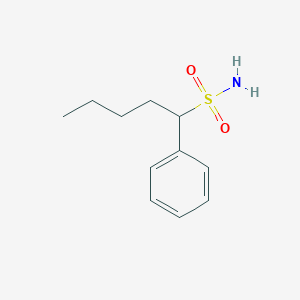
1-Phenylpentane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylpentane-1-sulfonamide is an organic compound with the molecular formula C11H17NO2S. This compound is notable for its unique properties and applications in various fields, including the pharmaceutical industry, biochemistry, and catalysis.
Méthodes De Préparation
1-Phenylpentane-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of sodium sulfinates with amines, mediated by ammonium iodide (NH4I). This method is efficient and environmentally friendly, providing a wide range of sulfonamide products . Another method involves the oxidative coupling of thiols and amines, which is a single-step process that yields sulfonamides . Industrial production methods often rely on these synthetic routes due to their efficiency and scalability.
Analyse Des Réactions Chimiques
1-Phenylpentane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the sulfonamide into sulfonic acids or other derivatives.
Reduction: Reduction reactions can convert the sulfonamide group into amines or other reduced forms.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or organometallic compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like lithium aluminum hydride (LiAlH4), and halogenating agents like iodine (I2). The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Phenylpentane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic compounds.
Biochemistry: The compound is studied for its interactions with various biological molecules and its potential as a biochemical reagent.
Medicine: Research explores its potential therapeutic applications, including its use as an antibacterial or antiviral agent.
Industry: It is used in catalysis and as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of 1-Phenylpentane-1-sulfonamide involves its interaction with specific molecular targetsThis enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing folic acid, which is essential for DNA production in bacteria . By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, thereby exerting their antibacterial effects.
Comparaison Avec Des Composés Similaires
1-Phenylpentane-1-sulfonamide can be compared with other similar compounds, such as:
Sulfonamides: Other sulfonamides, such as sulfamethoxazole and sulfadiazine, share the sulfonamide functional group but differ in their specific structures and applications.
The uniqueness of this compound lies in its specific combination of a phenyl group and a sulfonamide group, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C11H17NO2S |
|---|---|
Poids moléculaire |
227.33 g/mol |
Nom IUPAC |
1-phenylpentane-1-sulfonamide |
InChI |
InChI=1S/C11H17NO2S/c1-2-3-9-11(15(12,13)14)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3,(H2,12,13,14) |
Clé InChI |
VUMLNGRYFJXOMK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C1=CC=CC=C1)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


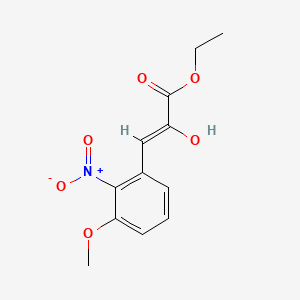

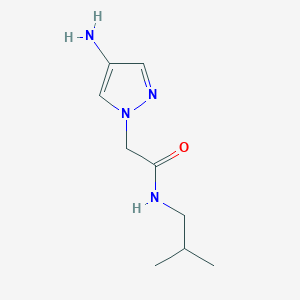
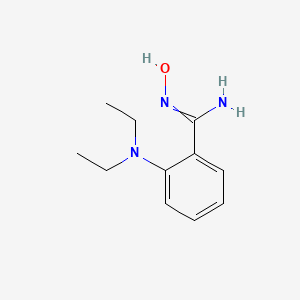
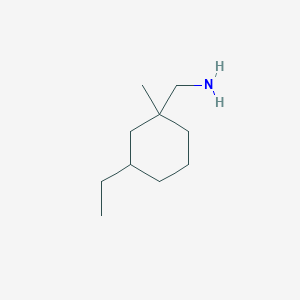
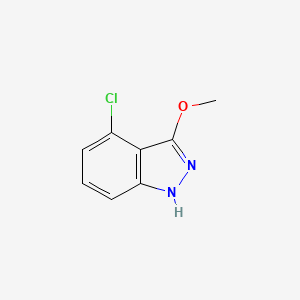
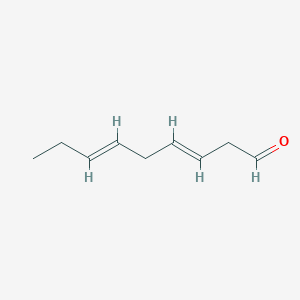
![2-Bromo-6-[2-bromo-4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-ethylhexyl)thieno[3,2-b]pyrrol-5-one](/img/structure/B15328223.png)

![5-Isopropyl-N-(p-tolyl)-[1,1'-biphenyl]-2-amine](/img/structure/B15328234.png)
